7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine
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Overview
Description
7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine typically involves the nitration of 7-chloro-3-ethoxy-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with stringent control over reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenothiazines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, derivatives of phenothiazines, including 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine, are studied for their potential pharmacological activities. These compounds have shown promise in modulating biological pathways and are investigated for their therapeutic potential .
Medicine: Phenothiazine derivatives are well-known for their antipsychotic properties. While this compound itself may not be used directly as a drug, its derivatives could be explored for similar therapeutic applications .
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may modulate neurotransmitter receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
10H-Phenothiazine: The parent compound, known for its antipsychotic properties.
7-Ethyl-10H-phenothiazine: A derivative with similar structural features.
10-Methylphenothiazine: Another derivative with modifications at the nitrogen atom.
Uniqueness: 7-Chloro-3-ethoxy-1-nitro-10H-phenothiazine stands out due to the presence of the nitro group, which imparts unique reactivity and potential biological activity. The ethoxy group further enhances its solubility and chemical properties, making it a versatile compound for various applications .
Properties
CAS No. |
74834-96-1 |
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Molecular Formula |
C14H11ClN2O3S |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
7-chloro-3-ethoxy-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C14H11ClN2O3S/c1-2-20-9-6-11(17(18)19)14-13(7-9)21-12-5-8(15)3-4-10(12)16-14/h3-7,16H,2H2,1H3 |
InChI Key |
CFDKRUNPSRMACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)SC3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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